molecular formula C13H12ClNO3S B14859310 2-(Benzyloxy)-6-methylpyridine-4-sulfonyl chloride

2-(Benzyloxy)-6-methylpyridine-4-sulfonyl chloride

Cat. No.: B14859310
M. Wt: 297.76 g/mol
InChI Key: ZZDZGTIWNUYVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-6-methylpyridine-4-sulfonyl chloride is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group, a methyl group, and a sulfonyl chloride group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-6-methylpyridine-4-sulfonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxy-6-methylpyridine.

    Benzyloxy Group Introduction: The hydroxyl group is converted to a benzyloxy group using benzyl chloride in the presence of a base such as sodium hydride.

    Sulfonylation: The benzyloxy derivative is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-6-methylpyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Electrophilic Substitution: The benzyloxy group can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols, typically under basic conditions.

    Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Brominated or Nitrated Derivatives: Formed from electrophilic substitution reactions.

Scientific Research Applications

2-(Benzyloxy)-6-methylpyridine-4-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6-methylpyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical transformations and modifications.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyloxy-1-methylpyridinium triflate: Similar in structure but differs in the presence of a triflate group instead of a sulfonyl chloride group.

    2-(Benzyloxy)acetyl chloride: Contains an acetyl chloride group instead of a sulfonyl chloride group.

    2-(Benzyloxy)ethanol: Lacks the sulfonyl chloride group and has a hydroxyl group instead.

Properties

Molecular Formula

C13H12ClNO3S

Molecular Weight

297.76 g/mol

IUPAC Name

2-methyl-6-phenylmethoxypyridine-4-sulfonyl chloride

InChI

InChI=1S/C13H12ClNO3S/c1-10-7-12(19(14,16)17)8-13(15-10)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

ZZDZGTIWNUYVQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)OCC2=CC=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.